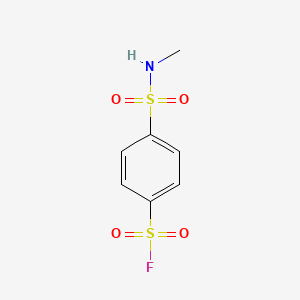
4-(Methylsulfamoyl)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfamoyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H7FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of both a sulfonyl fluoride group and a methylsulfamoyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfamoyl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-(Methylsulfamoyl)benzenesulfonyl chloride with a fluoride source. The reaction typically takes place under mild conditions using reagents such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Another method involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals. This approach offers a concise and efficient route to produce sulfonyl fluorides, including this compound .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often relies on scalable and cost-effective methods. The chlorine-fluorine exchange reaction using arenesulfonyl chloride and aqueous KF or KHF2 is a widely adopted industrial process due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The compound can be reduced to form corresponding sulfonamides.
Oxidation: Oxidative reactions can modify the methylsulfamoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl fluoride to sulfonamide.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the methylsulfamoyl group.
Major Products
Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Yields sulfonamides.
Oxidation: Results in oxidized derivatives of the methylsulfamoyl group.
Applications De Recherche Scientifique
4-(Methylsulfamoyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Methylsulfamoyl)benzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, cysteine, and lysine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different substituents.
4-(4-Methylphenyl)benzene-1-sulfonyl fluoride: A structurally related compound with a different substitution pattern on the benzene ring.
Uniqueness
4-(Methylsulfamoyl)benzene-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride and a methylsulfamoyl group. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H8FNO4S2 |
|---|---|
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
4-(methylsulfamoyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3 |
Clé InChI |
QOYKQOLAJMCANI-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13237236.png)
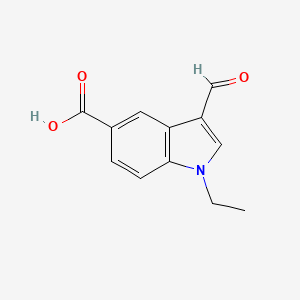

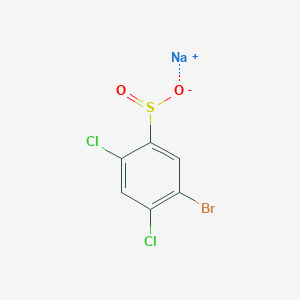
![2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13237256.png)
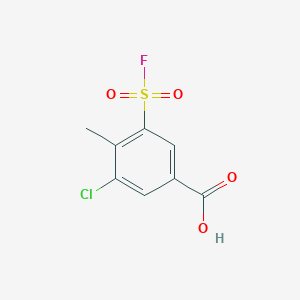
![3-[1-(Propylamino)ethyl]benzonitrile](/img/structure/B13237281.png)

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]piperazine](/img/structure/B13237291.png)
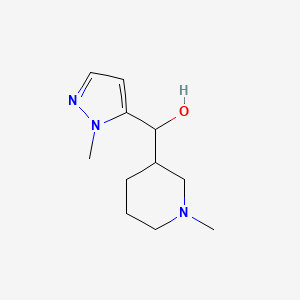
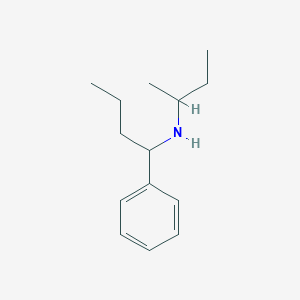
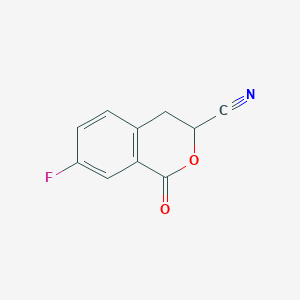
![3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13237310.png)
![Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13237322.png)
